molecular formula C14H12ClNO2S B3254879 9-Ethyl-9h-carbazole-3-sulfonyl chloride CAS No. 24525-01-7

9-Ethyl-9h-carbazole-3-sulfonyl chloride

Cat. No.: B3254879
CAS No.: 24525-01-7
M. Wt: 293.8 g/mol
InChI Key: WQUYWMJCTZXUSV-UHFFFAOYSA-N
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Description

9-Ethyl-9h-carbazole-3-sulfonyl chloride is an organic compound with the molecular formula C14H12ClNO2S and a molecular weight of 293.77 g/mol . It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-9h-carbazole-3-sulfonyl chloride typically involves the sulfonation of 9-ethylcarbazole. The process begins with the nitration of carbazole, followed by reduction to form 9-ethylcarbazole. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-9h-carbazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Ethyl-9h-carbazole-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl-9h-carbazole-3-sulfonyl chloride involves its interaction with specific molecular targets. For example, in biological systems, it may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-9h-carbazole-3-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

9-ethylcarbazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-2-16-13-6-4-3-5-11(13)12-9-10(19(15,17)18)7-8-14(12)16/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUYWMJCTZXUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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